![molecular formula C12H15ClO3 B2505550 2-(4-Chloro-2-methylphenoxy)pentanoic acid CAS No. 91767-70-3](/img/structure/B2505550.png)
2-(4-Chloro-2-methylphenoxy)pentanoic acid
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Overview
Description
The compound 2-(4-Chloro-2-methylphenoxy)pentanoic acid is a chemical entity that has not been directly studied in the provided papers. However, related compounds have been synthesized and analyzed, which can offer insights into the chemical behavior and properties of similar structures. For instance, the synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids has been reported, which are constituents of marine toxins and have relevance in the field of antitumor antibiotics . Additionally, the crystal structure of a related compound with a chloro-methylpentanoyloxy group has been described, providing information on the molecular arrangement and potential interactions of such compounds .
Synthesis Analysis
The synthesis of related compounds involves stereoselective methods, as demonstrated in the production of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid . The process includes crotylboration of N-Boc-l-alaninal, which allows for the assignment of specific stereochemistry to the resulting amino acid. This method indicates that similar stereoselective approaches could potentially be applied to the synthesis of this compound, although the exact synthesis pathway for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of a compound closely related to this compound has been elucidated through crystallography . The compound crystallizes in the triclinic system and exhibits a P1 space group. The detailed cell parameters and the arrangement of molecules within the crystal provide a basis for understanding how similar compounds might interact at the molecular level. This information is crucial for predicting the behavior of this compound in various environments.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of this compound, the synthesis and structural analysis of related compounds suggest that such molecules could participate in a range of chemical reactions. The presence of functional groups such as the chloro-methylphenoxy moiety and the pentanoic acid group indicates potential reactivity with nucleophiles and electrophiles, as well as the possibility for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of structurally similar compounds. For example, the crystallographic analysis provides insights into the solid-state properties, such as molecular dimensions and packing arrangements . These properties are essential for understanding the compound's behavior in different phases and can influence its solubility, melting point, and other physicochemical characteristics. The stereochemistry of related compounds also plays a role in determining their physical properties and interactions with biological systems .
Scientific Research Applications
Soil Sorption and Environmental Fate
Research on phenoxy herbicides, including compounds similar to 2-(4-Chloro-2-methylphenoxy)pentanoic acid, has focused on their sorption to soil and organic matter, which plays a critical role in determining their environmental fate. Werner, Garratt, and Pigott (2012) compiled data indicating that soil organic matter and iron oxides are significant sorbents for these herbicides, suggesting their persistence and mobility in the environment are influenced by soil composition, particularly pH, organic carbon content, and iron oxide content (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment and Removal
The pesticide industry's wastewater, containing phenoxy acid compounds, poses a challenge for treatment due to the variety of toxic pollutants. Goodwin et al. (2018) highlighted the effectiveness of combining biological processes and granular activated carbon in removing these compounds from wastewater, thus preventing their entry into natural water bodies and reducing their environmental impact (Goodwin, Carra, Campo, & Soares, 2018).
Environmental and Health Safety Concerns
The genotoxic potential of chloro-methylphenoxyacetic acids has been a subject of research, with studies such as Elliott (2005) demonstrating that compounds like MCPA (a chloro-methylphenoxyacetic acid) do not exhibit genotoxicity in vivo, which is consistent with their lack of carcinogenicity in animal models. This research is crucial for assessing the safety of these compounds for both human health and the environment (Elliott, 2005).
Mechanism of Action
Target of Action
It’s commonly known as mcpa, which is a widely used phenoxy herbicide . Herbicides typically target enzymes or proteins that are essential for plant growth, so it’s likely that this compound has a similar target.
Mode of Action
The mode of action of MCPA is as an auxin, which are growth hormones that naturally exist in plants . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle. MCPA, being a synthetic auxin, disrupts these processes, leading to uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
These pathways involve the regulation of gene expression, cell division, and cell elongation, which are critical for plant growth and development .
Pharmacokinetics
Studies in cattle show that mcpa is excreted in the urine, either unchanged or as mcpa . This suggests that the compound may be absorbed and distributed in the body before being metabolized and excreted.
Result of Action
The molecular and cellular effects of 2-(4-Chloro-2-methylphenoxy)pentanoic acid’s action are likely related to its function as a synthetic auxin. By mimicking the action of natural auxins, MCPA can cause uncontrolled cell division and growth, leading to the death of susceptible plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stable to hydrolysis at pH 5-9 (25 °C). The solid is stable to sunlight; solutions degrade, DT50 2.2 d . These factors can affect the compound’s availability and effectiveness in the environment.
Safety and Hazards
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-11(12(14)15)16-10-6-5-9(13)7-8(10)2/h5-7,11H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZGAUZWQHJWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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